molecular formula C44H78O4 B14509396 Dioctadecyl benzene-1,3-dicarboxylate CAS No. 64318-24-7

Dioctadecyl benzene-1,3-dicarboxylate

Cat. No.: B14509396
CAS No.: 64318-24-7
M. Wt: 671.1 g/mol
InChI Key: CWGYFAJBWIOPJN-UHFFFAOYSA-N
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Description

Dioctadecyl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates It is characterized by the presence of two octadecyl ester groups attached to a benzene ring at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctadecyl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Dioctadecyl benzene-1,3-dicarbinol.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Dioctadecyl benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dioctadecyl benzene-1,3-dicarboxylate involves its interaction with molecular targets through its ester and benzene functional groups. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dioctadecyl benzene-1,2-dicarboxylate: Similar structure but with ester groups at the 1 and 2 positions.

    Dioctadecyl benzene-1,4-dicarboxylate: Ester groups at the 1 and 4 positions.

    Dioctadecyl phthalate: A related compound with different ester group positioning.

Uniqueness

Dioctadecyl benzene-1,3-dicarboxylate is unique due to its specific ester group positioning, which can influence its chemical reactivity and interactions. This positioning can result in distinct physical and chemical properties compared to its isomers and related compounds.

Properties

CAS No.

64318-24-7

Molecular Formula

C44H78O4

Molecular Weight

671.1 g/mol

IUPAC Name

dioctadecyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-43(45)41-36-35-37-42(40-41)44(46)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39H2,1-2H3

InChI Key

CWGYFAJBWIOPJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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